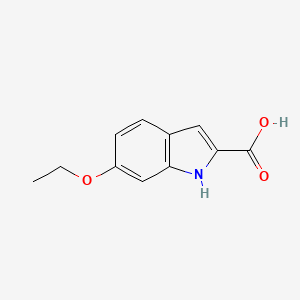

6-ethoxy-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDHVMSRVAXQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103989-09-9 | |

| Record name | 6-ethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 6-Ethoxy-1H-indole-2-carboxylic Acid

Executive Summary

6-Ethoxy-1H-indole-2-carboxylic acid is a critical pharmacophore in drug discovery, particularly as a scaffold for NMDA receptor antagonists (glycine site) and kinase inhibitors. Its structural integrity relies on the precise placement of the ethoxy substituent at the C6 position and the carboxylic acid at C2.

This guide evaluates and details the most robust synthetic pathways for this target. While the Fischer Indole Synthesis is ubiquitous, it is often unsuitable for this specific isomer due to regioselectivity challenges (yielding mixtures of 4- and 6-ethoxy isomers). Therefore, this whitepaper establishes the Reissert Indole Synthesis as the primary "Gold Standard" protocol for its unambiguous regiocontrol and scalability. The Hemetsberger-Knittel reaction is presented as a convergent secondary route for flow-chemistry applications.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two distinct pathways.[1] The choice depends on the availability of precursors: substituted nitrotoluenes (Reissert) versus substituted benzaldehydes (Hemetsberger).

Figure 1: Retrosynthetic tree illustrating the two primary disconnections. Route A is preferred for batch scalability; Route B is preferred for convergent synthesis.

Primary Protocol: The Reissert Indole Synthesis[2][3]

The Reissert method is the superior choice for synthesizing 6-substituted indole-2-carboxylic acids because the cyclization occurs specifically between the methyl group and the nitro group of the starting toluene. This guarantees the 6-ethoxy isomer without the need for difficult chromatographic separation of regioisomers.

Reaction Scheme & Mechanism[2][4][5][6][7][8][9]

The synthesis proceeds in three stages:

-

Condensation: Base-catalyzed reaction of 4-ethoxy-2-nitrotoluene with diethyl oxalate.

-

Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the

-keto ester to close the pyrrole ring. -

Saponification: Hydrolysis of the ethyl ester to the free acid.

Figure 2: The Reissert workflow. Note that Potassium Ethoxide (KOEt) is specified over Sodium Ethoxide for higher yields in the condensation step.

Detailed Experimental Protocol

Step 1: Condensation to Pyruvate

Reagents:

-

4-Ethoxy-2-nitrotoluene (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Potassium ethoxide (1.2 eq, freshly prepared or commercial solution)

-

Solvent: Anhydrous Ethanol or Diethyl Ether

Procedure:

-

Charge a flame-dried reaction vessel with anhydrous ethanol and dissolve potassium metal (carefully) to generate KOEt, or use a commercial 24% solution.

-

Add diethyl oxalate to the base solution at 0°C.

-

Add 4-ethoxy-2-nitrotoluene dropwise. The solution will typically turn deep red (formation of the nitrophenylpyruvate enolate).

-

Warm to room temperature and stir for 16–24 hours.

-

Workup: The potassium salt of the pyruvate often precipitates. Filter the red solid. If no precipitate, evaporate solvent, suspend residue in non-polar solvent (hexane/ether), and filter the salt.

-

Free Acid Generation: Suspend the salt in dilute acetic acid to liberate the ethyl (4-ethoxy-2-nitrophenyl)pyruvate.

Step 2: Reductive Cyclization

Reagents:

-

Crude Pyruvate from Step 1

-

Zinc Dust (excess, ~4-5 eq)

-

Glacial Acetic Acid (Solvent/Proton source)

Procedure:

-

Dissolve the pyruvate in glacial acetic acid (0.1 M concentration).

-

Add Zinc dust in portions (exothermic reaction; maintain temperature <60°C).

-

Heat to 80°C for 2 hours. The red color of the pyruvate will fade to yellow/brown.

-

Mechanistic Insight: The nitro group reduces to an amine (

) and immediately condenses with the adjacent ketone carbonyl to form the indole ring. -

Workup: Filter off Zinc residues. Pour filtrate into ice water. The ester product (Ethyl 6-ethoxyindole-2-carboxylate) usually precipitates. Recrystallize from Ethanol/Water.

Step 3: Saponification

Reagents:

-

Ethyl 6-ethoxyindole-2-carboxylate

-

NaOH (2M aqueous)

-

Ethanol[2]

Procedure:

-

Reflux the ester in Ethanol/NaOH (1:1 v/v) for 1 hour.

-

Cool and acidify with HCl to pH 2.

-

Collect the white precipitate (Target Acid) by filtration.

Secondary Protocol: Hemetsberger-Knittel Synthesis[11]

This route is ideal if 4-ethoxybenzaldehyde is the available precursor. It is highly convergent but requires handling azides.

Reaction Logic:

-

Condensation: 4-Ethoxybenzaldehyde + Ethyl azidoacetate

Ethyl -

Thermolysis: Reflux in Xylene (or Toluene). The azide decomposes to a nitrene, which inserts into the aromatic C-H bond to close the indole ring.

Technical Note: This reaction is highly amenable to Continuous Flow Chemistry . Pumping the azide intermediate through a heated coil (140°C) minimizes the safety risk of handling bulk quantities of potentially explosive azides.

Technical Insight: Why Avoid the Fischer Synthesis?

While the Fischer Indole Synthesis is the most common method for indoles, it is not recommended for 6-ethoxyindole-2-carboxylic acid unless specific directing groups are used.

The Regioselectivity Problem: Reacting (3-ethoxyphenyl)hydrazine with ethyl pyruvate results in hydrazone formation. During the sigmatropic rearrangement, the cyclization can occur at two positions on the benzene ring:

-

Para to the ethoxy group: Yields the 6-ethoxy isomer (Target).

-

Ortho to the ethoxy group: Yields the 4-ethoxy isomer (Impurity).

Empirical data suggests that electron-donating groups (like ethoxy) at the meta-position of the hydrazine often lead to significant mixtures (approx. 50:50 to 60:40 ratios), making purification yield-limiting.

Analytical Profile (Self-Validation)

To validate the synthesis, the following NMR signals confirm the structure of this compound:

| Proton (H) | Approx. Shift (ppm, DMSO-d6) | Multiplicity | Assignment Confirmation |

| NH | 11.5 - 11.8 | Broad Singlet | Indole N-H |

| COOH | 12.5 - 13.0 | Broad Singlet | Carboxylic Acid |

| H-3 | 7.05 | Singlet | Characteristic C3-H of 2-carboxy indole |

| H-4 | 7.45 | Doublet (J~8.5Hz) | Ortho coupling to H-5 |

| H-7 | 6.85 | Doublet (J~2.0Hz) | Meta coupling (distinctive for 6-sub) |

| H-5 | 6.70 | Doublet of Doublets | Coupling to H-4 and H-7 |

| Ethoxy | 4.05 (q), 1.35 (t) | Quartet, Triplet | Distinctive ethoxy chain |

References

-

Reissert Indole Synthesis (Original & Review)

-

Hemetsberger-Knittel Reaction

-

Hemetsberger, H., & Knittel, D. (1972).

-Azidozimtsäureestern." Monatshefte für Chemie.

-

-

Fischer Indole Regioselectivity

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International. (Discussion on meta-substituted hydrazines).

-

Sources

- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling of 6-Ethoxy-1H-Indole-2-Carboxylic Acid

The following technical guide is structured to provide an exhaustive physicochemical profile of 6-ethoxy-1H-indole-2-carboxylic acid , tailored for application scientists and drug discovery researchers.

Executive Summary

This compound (CAS: 103989-09-9) is a substituted indole derivative increasingly recognized as a privileged scaffold in medicinal chemistry. Distinguished by the electron-donating ethoxy group at the C6 position, this compound exhibits unique electronic properties compared to its methoxy analogs. It serves as a critical intermediate in the synthesis of HIV-1 integrase inhibitors , antioxidant agents, and fructose-1,6-bisphosphatase (FBPase) inhibitors. This guide synthesizes its core physical properties, spectral characteristics, and handling protocols to support reproducible experimental workflows.

Molecular Identification & Structural Analysis

The compound features an indole core substituted with a carboxylic acid at C2 and an ethoxy ether linkage at C6. The C2-carboxylic acid moiety provides a handle for amide coupling (common in peptidomimetic design) and significantly influences the molecule's pKa and solubility profile.

Identification Data

| Parameter | Value |

| CAS Registry Number | 103989-09-9 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 205.21 g/mol |

| SMILES | CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |

| InChI Key | RIDHVMSRVAXQTA-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the core pharmacophore and functional regions critical for Structure-Activity Relationship (SAR) studies.

Figure 1: Functional group analysis of this compound highlighting SAR-critical regions.

Solid-State & Solution-Phase Properties

Accurate physical constants are vital for formulation and purification. The presence of the ethoxy group generally lowers the melting point compared to the methoxy analog (mp 204°C) due to increased conformational flexibility of the ethyl chain disrupting crystal packing.

Physical Constants

| Property | Experimental / Predicted Value | Context |

| Melting Point | 189 – 194 °C | Experimental (Recrystallized from EtOH) |

| Appearance | White to Off-white Powder | Crystalline solid |

| pKa (Acid) | 4.61 ± 0.30 (Predicted) | Carboxylic acid deprotonation |

| LogP (Octanol/Water) | 2.60 (Predicted) | Moderate lipophilicity |

| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (> pH 7) |

| Solubility (Organic) | High in DMSO, DMF, Ethanol | Suitable for stock solutions (10-50 mM) |

Solubility Protocol

Expert Insight: The carboxylic acid group allows for pH-dependent solubility. While insoluble in neutral water, the compound dissolves readily in basic aqueous buffers (pH > 8.0) or organic solvents.

-

Stock Solution (20 mM): Dissolve 4.1 mg in 1 mL of anhydrous DMSO. Vortex for 30 seconds. Store at -20°C.

-

Aqueous Buffer: Predissolve in DMSO (1% v/v final concentration) before diluting into PBS (pH 7.4). If precipitation occurs, adjust pH to 8.0 using 0.1 M NaOH.

Chemical Characterization (Spectroscopy)

Verification of identity requires analysis of the specific splitting patterns of the ethoxy group and the indole protons.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

- 12.90 (br s, 1H): Carboxylic acid -OH (Exchangeable).

- 11.60 (br s, 1H): Indole -NH (Exchangeable).

-

7.48 (d,

-

7.05 (d,

-

6.85 (d,

-

6.70 (dd,

-

4.05 (q,

-

1.35 (t,

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) or (-)

-

Molecular Ion (

): 206.08 m/z -

Fragment Pattern: Loss of

(M-44) is common in decarboxylation studies of indole-2-carboxylic acids under high energy collision.

Synthesis & Purification Workflow

The synthesis typically follows the Reissert or Fischer Indole methodology. The Fischer route is preferred for scalability, utilizing 3-ethoxyphenylhydrazine and ethyl pyruvate.

Synthetic Logic Flow

Figure 2: Fischer Indole Synthesis pathway for generating the target carboxylic acid.

Recrystallization Protocol (Purification)

If the melting point is depressed (< 185°C), recrystallization is required to remove unreacted hydrazine or decarboxylated indole byproducts.

-

Solvent System: Ethanol / Water (9:1).

-

Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until slight turbidity persists. Re-heat to clear solution.

-

Cooling: Allow to cool slowly to room temperature, then 4°C overnight.

-

Collection: Filter crystals and wash with cold 50% ethanol. Dry under vacuum at 45°C.

Handling & Safety (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Precautionary Measures:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle powder in a fume hood to avoid dust inhalation.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from light.

References

-

Sigma-Aldrich (Merck). this compound Product Detail & SDS. Retrieved from

-

European Chemicals Agency (ECHA). Registration Dossier: Indole-2-carboxylic acid derivatives. Retrieved from

-

PubChem. Compound Summary: this compound (CID 59666060). Retrieved from

-

MDPI. Polymorphism in 5-Methoxy-1H-Indole-2-Carboxylic Acid (Analog Comparison). Molecules, 2023.[1] Retrieved from

-

Organic Syntheses. General Procedure for Indole-2-carboxylic Acid Synthesis. Org.[1] Synth. 1943, 23, 42. Retrieved from

Sources

An In-depth Technical Guide to 6-ethoxy-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-ethoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry. Notably, a specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical. This guide, therefore, focuses on its rational synthesis, predicted physicochemical and spectroscopic properties, and its potential as a scaffold in drug discovery, drawing upon established knowledge of analogous indole-2-carboxylic acid derivatives.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind to a diverse array of biological targets.[3] Indole derivatives have been successfully developed as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[2][4]

Derivatives of indole-2-carboxylic acid are particularly important. The carboxylic acid moiety can act as a crucial pharmacophore, forming key interactions with target proteins, or serve as a handle for further chemical modification.[5] The substitution pattern on the indole ring plays a critical role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. The 6-position of the indole ring is a strategic site for modification, as substituents at this position can influence the molecule's interaction with target enzymes and receptors.[6][7] This guide focuses specifically on the 6-ethoxy derivative, exploring its synthesis and potential as a building block for novel therapeutics.

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis is a one-step hydrolysis of the methyl ester precursor.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from standard procedures for the hydrolysis of indole-2-carboxylates.[8]

Materials:

-

Methyl 6-ethoxy-1H-indole-2-carboxylate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve methyl 6-ethoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).

-

Saponification: Add an excess of sodium hydroxide or potassium hydroxide (e.g., 3-5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.

-

The product, this compound, should precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the solid under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

Causality of Experimental Choices:

-

Alkaline Hydrolysis: This is a standard and robust method for converting esters to carboxylic acids. The use of a strong base like NaOH or KOH ensures complete saponification.

-

Methanol/Water Solvent System: This co-solvent system is used to dissolve both the relatively non-polar ester and the ionic hydroxide, ensuring a homogeneous reaction mixture.

-

Acidification: Protonation of the carboxylate salt with a strong acid is necessary to precipitate the neutral carboxylic acid, which is typically less soluble in water.

Physicochemical and Spectroscopic Properties

The exact experimental data for this compound is not widely published. However, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification/Reference Analog |

| Molecular Formula | C₁₁H₁₁NO₃ | - |

| Molecular Weight | 205.21 g/mol | - |

| Appearance | Off-white to pale yellow solid | Based on similar indole-2-carboxylic acids. |

| Melting Point | >200 °C (with decomposition) | Indole-2-carboxylic acid melts at 202-206 °C.[9] |

| Solubility | Soluble in DMSO, DMF, and alcohols; sparingly soluble in water. | Typical for aromatic carboxylic acids. |

| pKa | ~4-5 | The carboxylic acid proton is acidic. |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristic Peaks | Rationale |

| ¹H NMR | δ ~11-13 ppm (broad s, 1H, COOH), δ ~11-12 ppm (broad s, 1H, NH), δ ~6.8-7.6 ppm (m, aromatic protons), δ ~4.1 ppm (q, 2H, OCH₂), δ ~1.4 ppm (t, 3H, CH₃) | Based on spectra of similar indole derivatives. The acidic protons of the carboxylic acid and indole NH are typically broad and downfield.[10] |

| ¹³C NMR | δ ~160-170 ppm (C=O), δ ~100-140 ppm (aromatic carbons), δ ~63 ppm (OCH₂), δ ~15 ppm (CH₃) | The carbonyl carbon is significantly deshielded.[11] |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2500-3300 (broad O-H stretch), ~1680-1710 (C=O stretch), ~1200-1300 (C-O stretch) | Characteristic vibrational frequencies for indole carboxylic acids.[9][12] |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 204.07 | Deprotonation of the carboxylic acid is the most likely ionization event in negative mode. |

Potential Applications in Drug Discovery and Research

The this compound scaffold holds considerable promise for applications in medicinal chemistry and chemical biology.

As a Scaffold for Novel Therapeutics

The indole-2-carboxylic acid core is a known pharmacophore for various biological targets. For instance, derivatives have been investigated as:

-

HIV-1 Integrase Inhibitors: The indole nucleus and the carboxylic acid can chelate with magnesium ions in the active site of HIV-1 integrase, making this scaffold a promising starting point for the development of new antiretroviral drugs.[6]

-

IDO1/TDO Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in cancer immune evasion. Substituted indole-2-carboxylic acids have been identified as dual inhibitors of these enzymes, with potential applications in oncology.[5]

-

Antimicrobial and Antifungal Agents: The indole ring is present in many natural products with antimicrobial properties, and synthetic derivatives are actively being explored for this purpose.[13]

-

Antiviral Agents: Beyond HIV, indole derivatives have shown broad-spectrum antiviral activity.[2][7]

The 6-ethoxy group can provide specific advantages. It can enhance lipophilicity, potentially improving membrane permeability, and can form specific hydrogen bonds or steric interactions within a target's binding pocket, thereby increasing potency and selectivity.

In Chemical Biology and as a Research Tool

As a well-defined molecular entity, this compound can be used as a tool to probe the structure and function of proteins. The carboxylic acid group can be used for conjugation to other molecules, such as fluorescent dyes or affinity tags, to create chemical probes for studying biological systems.

Conclusion

While this compound may not be a cataloged compound with a designated CAS number, its rational synthesis is readily achievable from its commercially available methyl ester. The predicted physicochemical and spectroscopic properties, along with the established biological significance of the indole-2-carboxylic acid scaffold, make it a highly attractive molecule for researchers in drug discovery and chemical biology. Its exploration could lead to the development of novel therapeutics with improved pharmacological profiles. This guide provides a foundational framework for its synthesis and potential applications, encouraging further investigation into this promising chemical entity.

References

-

Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. (2020). PubMed. [Link]

- Synthetic method of indole-2-carboxylic acid. (CN102020600A).

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2023). RSC Publishing. [Link]

-

Fischer Indole Synthesis. Cambridge University Press. [Link]

-

Fischer Indole Synthesis. (2021). ResearchGate. [Link]

-

Fischer Indole Synthesis. (2021). YouTube. [Link]

-

Reissert indole synthesis. Wikipedia. [Link]

-

Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). PMC - NIH. [Link]

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2003). ResearchGate. [Link]

-

A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). The Open Medicinal Chemistry Journal. [Link]

-

6-Hydroxy-1H-indole-2-carboxylic acid. PubChem. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

-

Indole-Containing Metal Complexes and Their Medicinal Applications. (2022). MDPI. [Link]

-

Indole-Based Metal Complexes and Their Medicinal Applications. (2023). Preprints.org. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). ResearchGate. [Link]

-

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. (2009). PMC - NIH. [Link]

-

21.11: Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

-

Spectroscopy of carboxylic acids and their derivatives. (2019). YouTube. [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. youtube.com [youtube.com]

- 13. semanticscholar.org [semanticscholar.org]

molecular weight of 6-ethoxy-1H-indole-2-carboxylic acid

Technical Monograph: 6-Ethoxy-1H-indole-2-carboxylic Acid in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS 103989-09-9), a critical scaffold in medicinal chemistry.[1][2] Characterized by a molecular weight of 205.21 g/mol , this compound serves as a pivotal intermediate for the synthesis of HIV-1 integrase inhibitors, indoleamine 2,3-dioxygenase (IDO1) modulators, and antioxidant agents. This document details its physicochemical profile, validated synthetic protocols, analytical characterization standards, and therapeutic mechanisms.[3]

Physicochemical Identity & Profile

The precise is the foundational metric for stoichiometric calculations in library synthesis.[1] The presence of the ethoxy group at the C6 position introduces electron-donating properties that modulate the pKa of the carboxylic acid and the nucleophilicity of the indole nitrogen, distinguishing it from its methoxy or unsubstituted analogs.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Technical Context |

| Molecular Weight | 205.21 g/mol | Monoisotopic Mass: 205.0739 Da |

| Molecular Formula | C₁₁H₁₁NO₃ | High carbon-to-heteroatom ratio aids lipophilicity.[1][2][4] |

| CAS Number | 103989-09-9 | Verified identifier for regulatory compliance.[1][2] |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation products.[1] |

| Predicted pKa | ~4.54 (COOH) | Acidic moiety suitable for salt formation (e.g., Na⁺, K⁺). |

| XLogP3 | 2.6 | Optimal lipophilicity for membrane permeability (Rule of 5 compliant). |

| Solubility | DMSO, Methanol, DMF | Limited solubility in water; requires basification for aqueous dissolution. |

Synthetic Architecture: The Reissert Pathway

While the Fischer Indole synthesis is common, the Reissert Indole Synthesis is the superior method for generating 2-substituted indole carboxylic acids with high regioselectivity. This protocol utilizes 4-ethoxy-2-nitrotoluene as the precursor, ensuring the ethoxy substituent is correctly positioned at C6.[1]

Experimental Protocol

Step 1: Condensation (Enolate Formation) [1]

-

Reagents: 4-Ethoxy-2-nitrotoluene (1.0 eq), Diethyl oxalate (1.2 eq), Potassium ethoxide (KOEt) or Sodium ethoxide (NaOEt) (1.2 eq).

-

Solvent: Anhydrous Ethanol or Diethyl Ether.

-

Procedure:

-

Workup: Acidify with dilute HCl to precipitate the pyruvate intermediate (2-keto-3-(4-ethoxy-2-nitrophenyl)propionic acid ethyl ester).

Step 2: Reductive Cyclization

-

Reagents: Pyruvate intermediate, Zinc powder (excess), Glacial Acetic Acid (solvent/proton source).

-

Procedure:

-

Suspend the intermediate in glacial acetic acid.

-

Add Zinc powder in portions (exothermic reaction; control temp < 80°C).

-

Reflux for 2 hours.[6] The zinc reduces the nitro group to an amine, which spontaneously attacks the ketone to close the indole ring.

-

-

Purification: Filter off zinc residues. Pour filtrate into ice water. The ethyl ester of the product will precipitate.[5]

-

Hydrolysis (Optional): To obtain the free acid, reflux the ester in NaOH/EtOH, then acidify to pH 2.

Visualizing the Synthetic Logic

Figure 1: The Reissert synthesis pathway ensures regioselective formation of the indole core from nitrotoluene precursors.[4]

Analytical Validation

To ensure the integrity of the synthesized compound, researchers must validate the molecular weight and structural identity using Mass Spectrometry and NMR.

A. Mass Spectrometry (LC-MS)

-

Expected Ionization: ESI Positive Mode [M+H]⁺

-

Target m/z: 206.08

-

Interpretation: A clean peak at 206.08 confirms the molecular weight of 205.21 + 1.008 (proton). Presence of a sodium adduct [M+Na]⁺ at 228.06 is common.

B. Proton NMR (¹H-NMR) in DMSO-d₆

-

Indole NH: Broad singlet at ~11.5–11.8 ppm.

-

Carboxylic Acid: Broad singlet >12.0 ppm (often exchanged/invisible).

-

C3-H: Singlet at ~7.0–7.2 ppm (Characteristic of 2-substituted indoles).[1]

-

Ethoxy Group (Diagnostic):

-

Aromatic Region: C4, C5, and C7 protons will appear as a doublet/doublet-of-doublets pattern between 6.7–7.5 ppm.[1]

Therapeutic Utility & Mechanism

The this compound scaffold is not merely a building block; it is a pharmacophore with specific biological activities.

A. HIV-1 Integrase Inhibition The indole-2-carboxylic acid moiety mimics the diketo acid pharmacophore found in approved integrase inhibitors (e.g., Raltegravir).[1]

-

Mechanism: The carboxylic acid (C2) and the indole nitrogen form a chelating triad with the two Magnesium ions (Mg²⁺) in the catalytic core of the HIV-1 integrase enzyme.[7]

-

Role of 6-Ethoxy: The ethoxy group at C6 extends into the hydrophobic pocket of the enzyme, improving binding affinity via Van der Waals interactions compared to the unsubstituted parent.

B. Metabolic Enzyme Modulation (IDO1/TDO) Indole derivatives are competitive inhibitors of Indoleamine 2,3-dioxygenase (IDO1). The 2-carboxylic acid mimics the substrate (Tryptophan), while the 6-substitution prevents enzymatic turnover, effectively "jamming" the enzyme and preventing kynurenine pathway activation (an immunosuppressive mechanism in cancer).

Mechanism of Action Diagram

Figure 2: Pharmacological mechanism showing the dual interaction mode: metal chelation and hydrophobic pocket occupancy.[1][4]

References

-

European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 103989-09-9). [Link][1][2]

-

PubChem. Compound Summary: this compound (CID 4595386).[1] National Library of Medicine. [Link]

-

Hu, J., et al. (2014). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[7] Bioorganic & Medicinal Chemistry.[2][3][6][7][8][9][10][11] [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[1] Coll. Vol. 5, p.650 (1973). [Link]

Sources

- 1. 1158494-69-9|6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Guide to the ¹H NMR Spectrum of 6-Ethoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-ethoxy-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple spectral interpretation, offering a detailed rationale for experimental design, data acquisition, and the nuanced interpretation of spectral features, grounded in fundamental principles of NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound belongs to the indole family, a core scaffold in numerous pharmaceuticals and biologically active molecules. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in synthetic processes. ¹H NMR spectroscopy is an unparalleled, non-destructive technique for elucidating the detailed connectivity and chemical environment of protons within a molecule, making it an indispensable tool in the arsenal of chemists and pharmacologists.

This guide will dissect the predicted ¹H NMR spectrum of this molecule, offering a proton-by-proton analysis of expected chemical shifts, multiplicity patterns, and coupling constants. Furthermore, a robust, self-validating experimental protocol is provided to ensure the acquisition of high-quality, reproducible NMR data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound dictates a unique ¹H NMR spectrum. By understanding the electronic effects of the ethoxy, carboxylic acid, and indole functional groups, we can predict the resonance frequencies and splitting patterns of each proton.

Chemical Structure:

The Labile Protons: Carboxylic Acid and Indole N-H

The two most downfield signals are anticipated to arise from the acidic protons of the carboxylic acid and the N-H of the indole ring.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[1][2][3] Its chemical shift is typically observed in the range of 10.0-13.0 ppm .[1][3] The signal is often broad due to chemical exchange with residual water or other exchangeable protons in the solvent.[1] A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the carboxylic acid proton signal will disappear due to proton-deuterium exchange.[1]

-

Indole N-H Proton: The N-H proton of the indole ring also appears significantly downfield, generally in the region of 8.0-12.0 ppm , and is often a broad singlet.[4] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its participation in hydrogen bonding.[4] Similar to the carboxylic acid proton, this signal will also exchange with D₂O.

The Aromatic Region: Protons on the Indole Ring

The protons attached to the benzene and pyrrole portions of the indole ring will resonate in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm .[5] Their precise chemical shifts and coupling patterns are dictated by the substitution pattern.

-

H-3 Proton: This proton is situated on the electron-rich pyrrole ring and is adjacent to the carboxylic acid group. It is expected to be a singlet and its chemical shift will be influenced by the electronic nature of the C-2 substituent. For the parent indole-2-carboxylic acid, the H-3 proton appears around 7.26 ppm.[6]

-

H-4, H-5, and H-7 Protons: These protons form a three-spin system on the benzene ring. The ethoxy group at the C-6 position is an electron-donating group, which will shield the ortho (H-5 and H-7) and para (H-4) protons, shifting them to a slightly higher field (lower ppm) compared to unsubstituted indole.

-

H-7: This proton is ortho to the indole nitrogen and will likely appear as a doublet.

-

H-5: This proton is ortho to the electron-donating ethoxy group and will also likely appear as a doublet.

-

H-4: This proton is meta to the ethoxy group and will likely appear as a doublet of doublets due to coupling with both H-5 and H-7.

-

The coupling constants between these aromatic protons are characteristic of their relative positions. Ortho coupling (³J) is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[7][8]

The Aliphatic Region: The Ethoxy Group Protons

The ethoxy group (-O-CH₂-CH₃) will give rise to two distinct signals in the upfield region of the spectrum, characterized by a classic ethyl split pattern.

-

Methylene Protons (-O-CH₂-): These protons are directly attached to the oxygen atom, which is electron-withdrawing. This deshielding effect will cause the signal to appear as a quartet in the range of 3.5-4.5 ppm . The quartet multiplicity arises from coupling to the three adjacent methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will therefore be more shielded, appearing as a triplet in the range of 1.0-1.5 ppm . The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

The coupling constant (³J) for the ethoxy group protons is typically around 7 Hz.

Tabular Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

| N-H | 8.0 - 12.0 | Broad Singlet | - |

| Aromatic Protons (H-4, H-5, H-7) | 6.5 - 7.8 | Doublets, Doublet of Doublets | Ortho: ~7-9, Meta: ~2-3 |

| H-3 | ~7.3 | Singlet | - |

| -O-CH₂- | 3.5 - 4.5 | Quartet | ~7 |

| -CH₃ | 1.0 - 1.5 | Triplet | ~7 |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, the following protocol should be followed. This protocol is designed to be self-validating by including necessary checks and calibrations.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Chloroform-d (CDCl₃) with a small amount of methanol-d₄ may also be suitable. The choice of solvent will influence the chemical shifts of the labile protons.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup and Calibration

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution of coupling patterns.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity and pulse performance.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

Data Acquisition Parameters

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient for good digital resolution.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 6-Ethoxy-1H-indole-2-carboxylic acid

Introduction

6-ethoxy-1H-indole-2-carboxylic acid is a derivative of the indole heterocyclic system, a core structure in numerous biologically active compounds and pharmaceuticals. The precise structural elucidation of such molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for unambiguously determining the carbon framework of organic molecules. This guide provides a comprehensive overview of the ¹³C NMR data for this compound, intended for researchers, scientists, and professionals in drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from related structures and established principles of NMR spectroscopy to provide a reliable prediction and a robust protocol for its experimental verification.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is essential for the assignment of NMR signals. The structure of this compound with the standard IUPAC numbering for the indole ring is presented below.

Figure 2: Workflow for the acquisition and analysis of the ¹³C NMR spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹³C NMR spectrum of this compound, grounded in the established principles of NMR spectroscopy and data from analogous structures. The provided experimental protocol offers a robust methodology for obtaining high-quality, verifiable data. The structural insights gained from ¹³C NMR are fundamental for the characterization and quality control of this and related indole derivatives in research and pharmaceutical development. For unambiguous assignment, correlation with ¹H NMR data and the use of 2D NMR techniques are highly recommended.

References

-

Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3025–3043. [Link]

-

Buyck, C., & Sinnaeve, D. (2017). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 41(19), 10631-10638. [Link]

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Morales-Ríos, M. S., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

-

Khanum, S. A., et al. (2014). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 5(4), 644-651. [Link]

-

Chemistry LibreTexts. (2023, January 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

An In-depth Technical Guide to the Infrared Spectroscopy of 6-ethoxy-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 6-ethoxy-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing IR spectroscopy for the structural elucidation and characterization of this and related indole compounds. The focus is on providing not just a procedural outline, but a deeper understanding of the spectroscopic features rooted in the molecule's vibrational behavior.

Introduction: The Vibrational Signature of a Bio-active Scaffold

This compound belongs to the indole family, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. A detailed analysis of the IR spectrum can confirm the presence of key structural motifs, provide insights into intermolecular interactions such as hydrogen bonding, and serve as a critical quality control parameter.

This guide will deconstruct the expected IR spectrum of this compound by examining its constituent parts: the indole ring, the carboxylic acid moiety, and the ethoxy substituent. By understanding the characteristic vibrational frequencies of each component, we can build a predictive framework for spectral interpretation.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum is a plot of absorbed infrared radiation versus frequency (in wavenumbers, cm⁻¹). The absorption of IR radiation excites molecules to a higher vibrational state. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of a specific bond or functional group. The key to interpreting an IR spectrum is to correlate the observed absorption bands with these characteristic vibrational modes.

The structure of this compound is presented below:

Caption: Molecular structure of this compound.

The Carboxylic Acid Group: A Tale of Two Vibrations

The carboxylic acid functional group gives rise to two of the most characteristic and readily identifiable bands in the IR spectrum.

-

O-H Stretching: The hydroxyl (O-H) stretch of a carboxylic acid is exceptionally broad and intense, typically appearing in the region of 3300-2500 cm⁻¹[1]. This broadness is a direct consequence of strong intermolecular hydrogen bonding, where carboxylic acids form stable dimers[1]. The O-H band often appears as a wide, somewhat "messy" absorption that can overlap with C-H stretching vibrations[1].

-

C=O Carbonyl Stretching: The carbonyl (C=O) stretch is another prominent feature, manifesting as a strong, sharp absorption band. For a carboxylic acid, this band is typically observed between 1760 and 1690 cm⁻¹[1]. The exact position is sensitive to the molecular environment; conjugation with the indole ring is expected to lower the frequency to the lower end of this range.

The Indole Nucleus: Aromatic and N-H Vibrations

The indole ring system contributes several characteristic absorptions to the spectrum.

-

N-H Stretching: The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. The position and shape of this band are highly dependent on hydrogen bonding. In the solid state, it is likely that the N-H group will participate in hydrogen bonding, leading to a broader and lower frequency band[2].

-

C-H Aromatic Stretching: The C-H stretching vibrations of the aromatic protons on the indole ring typically appear as a group of weaker bands just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic system give rise to a series of medium to sharp bands in the 1650-1450 cm⁻¹ region.

The Ethoxy Substituent and Alkyl C-H Vibrations

The ethoxy group and the alkyl portion of the molecule will also produce characteristic signals.

-

C-H Aliphatic Stretching: The C-H stretching vibrations of the ethyl group (CH₂ and CH₃) will appear as sharp bands in the 3000-2850 cm⁻¹ region. These will likely be superimposed on the broad O-H stretch of the carboxylic acid[1].

-

C-O Ether Stretching: The C-O stretching vibration of the ethoxy group is expected to produce a strong band in the fingerprint region, typically around 1250-1050 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a standard procedure for obtaining the solid-state IR spectrum of this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR is a common and convenient sampling technique for solid powders, requiring minimal sample preparation.

Materials and Instrumentation

-

Sample: this compound (solid powder)

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond ATR accessory.

-

Software: Instrument control and data acquisition software.

-

Accessories: Spatula, cleaning swabs, and appropriate solvent (e.g., isopropanol) for cleaning the ATR crystal.

Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Thoroughly clean the surface of the ATR crystal with a soft, lint-free swab moistened with isopropanol. Allow the crystal to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the this compound powder onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. A typical acquisition consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range should be set to at least 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After data acquisition, raise the press and carefully clean the sample from the ATR crystal using a swab and isopropanol.

-

Process the acquired spectrum using the instrument software. This may include baseline correction and normalization if required.

-

Spectral Interpretation: Decoding the Vibrational Data

The following table summarizes the expected key vibrational frequencies and their assignments for this compound. This serves as a guide for interpreting the obtained spectrum.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Stretch | Indole | Medium, Sharp to Moderately Broad |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| > 3000 | C-H Stretch (Aromatic) | Indole | Weak to Medium |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Ethoxy Group | Medium, Sharp |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1650 - 1450 | C=C Stretch (Aromatic) | Indole | Medium to Strong, Sharp |

| 1250 - 1050 | C-O Stretch | Ether (Ethoxy Group) | Strong |

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a rapid and reliable method for the structural characterization of this compound. By understanding the fundamental principles of molecular vibrations and the characteristic absorption frequencies of the constituent functional groups, researchers can confidently interpret the IR spectrum to confirm the identity and purity of their compound. The interplay of the carboxylic acid, indole, and ethoxy functionalities creates a unique and information-rich vibrational fingerprint. This guide serves as a foundational resource for leveraging this powerful analytical technique in the fields of chemical synthesis and drug discovery.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Drozd, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2201. Retrieved from [Link]

- Baranska, M., & Kaczor, A. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 704(1-3), 243-251.

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Professor Dave Explains. (2020, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 6-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

Sources

Stability of 6-Ethoxy-1H-Indole-2-Carboxylic Acid Under Acidic Conditions

The following technical guide details the stability profile of 6-ethoxy-1H-indole-2-carboxylic acid under acidic conditions. This document is structured to provide mechanistic insight, experimental validation protocols, and actionable mitigation strategies for researchers in drug discovery.

Executive Summary

This compound exhibits moderate to low stability in acidic environments. While the carboxylic acid moiety at the C2 position generally stabilizes the indole nucleus against oxidation relative to the parent indole, the presence of the 6-ethoxy group significantly activates the ring system.

Under acidic conditions (pH < 4), the compound is prone to two primary degradation pathways:

-

Acid-Catalyzed Decarboxylation: Conversion to 6-ethoxyindole, driven by protonation at the C3 position.

-

Oligomerization: The resulting 6-ethoxyindole is highly electron-rich and unstable in acid, rapidly undergoing electrophilic dimerization or polymerization to form colored tars.

Critical Recommendation: Avoid prolonged exposure to aqueous acids (pH < 3) and elevated temperatures (>40°C). Workups involving this intermediate should utilize controlled neutralization at low temperatures.

Structural & Electronic Analysis

To understand the instability, one must analyze the competing electronic effects within the molecule.

-

Indole-2-Carboxylic Acid Core: The electron-withdrawing carboxyl group at C2 normally pulls electron density away from the pyrrole ring, stabilizing the C3 position against electrophilic attack.

-

6-Ethoxy Substituent: The ethoxy group is a strong

-donor (+M effect). Although located on the benzene ring, its lone pair electrons donate density into the

The Destabilizing Conflict: In acidic media, the activating effect of the 6-ethoxy group counteracts the stabilizing effect of the C2-carboxyl group. The increased electron density at C3 facilitates protonation—the rate-limiting step for both decarboxylation and polymerization.

Mechanistic Degradation Pathways

The degradation cascade is initiated by the presence of protons (

Pathway A: Acid-Catalyzed Decarboxylation

Unlike simple aromatic acids, indole-2-carboxylic acids decarboxylate via an indolenine intermediate .

-

Protonation: The high electron density at C3 (boosted by the 6-ethoxy group) accepts a proton, breaking aromaticity and forming a cation at C2.

-

Elimination: The carboxyl group restores aromaticity by eliminating

and a proton. -

Result: Formation of 6-ethoxyindole.

Pathway B: Electrophilic Dimerization

Once 6-ethoxyindole is formed, it lacks the stabilizing carboxyl group. It becomes an "electron-rich super-nucleophile."

-

Attack: A neutral 6-ethoxyindole molecule attacks a protonated 6-ethoxyindole (indolenium ion).

-

Linkage: A C2-C3 bond forms between the units.

-

Result: Formation of dimers (molecular weight

) and higher-order polymers.

Visualization of Pathways[1]

Figure 1: The cascade of acid-catalyzed degradation starting with C3 protonation.

Experimental Assessment Protocols

Do not rely on general literature; validate the stability of your specific lot using these self-validating protocols.

Protocol 1: pH-Rate Profile Determination

This experiment determines the "Safe Zone" for handling the compound.

Reagents:

-

Buffer Systems: Phosphate (pH 2.0, 7.0) and Acetate (pH 4.5).[1]

-

Solvent: Acetonitrile (ACN) or Methanol (MeOH).[2]

-

Internal Standard: Benzoic acid (non-reactive reference).

Workflow:

-

Preparation: Dissolve this compound in ACN to make a 1 mg/mL stock.

-

Incubation: Dilute stock 1:10 into pre-warmed (40°C) buffers at pH 2.0, 4.5, and 7.0.

-

Sampling: Aliquot samples at T=0, 1h, 4h, 8h, and 24h.

-

Quench: Immediately neutralize acidic samples with cold ammonium bicarbonate buffer (pH 8) to stop the reaction.

-

Analysis: Analyze via HPLC-UV (254 nm).

Data Interpretation (Self-Validation):

-

Stable: >98% recovery at 24h.

-

Labile: <90% recovery.[2]

-

Critical Failure: Appearance of a new peak at RRT ~1.2 (6-ethoxyindole) or broad humps at high retention times (polymers).

Protocol 2: LC-MS Structural Confirmation

Use this to confirm if degradation is occurring via the predicted decarboxylation mechanism.

Instrument Settings:

-

Ionization: ESI Positive Mode.

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 95% ACN in 0.1% Formic Acid.

Diagnostic Ions Table:

| Compound Species | Theoretical m/z (M+H)+ | Observation |

| Parent | 206.08 | This compound |

| Decarboxylated | 162.09 | Loss of 44 Da (CO2). Primary degradant. |

| Dimer | 323.17 | 2M - 44 - H . Dimer of decarboxylated species. |

Mitigation Strategies

A. Synthesis & Workup[4]

-

Avoid Mineral Acids: Do not use HCl or H2SO4 for acidification during workup.

-

Use Weak Acids: Use Acetic Acid (AcOH) or dilute Citric Acid to adjust pH to ~4-5 for precipitation.

-

Cold Quench: Perform all acidification steps at 0°C - 5°C. The rate of decarboxylation drops significantly at lower temperatures.

B. Storage[5]

-

Solid State: Store as the solid acid, protected from light and moisture.

-

Solution State: Never store in acidic solution. If solution storage is necessary, buffer to pH 7.0-8.0.

C. Alternative Routes

If the carboxylic acid is an intermediate intended for decarboxylation (e.g., to synthesize 6-ethoxyindole), perform the decarboxylation thermally in a high-boiling solvent (e.g., Quinoline with Cu powder) rather than using acid, to avoid polymerization side reactions.

References

-

Mechanism of Indole Decarboxylation: Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012).[3] Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505–6509.[3]

-

Electronic Effects in Indoles: Catalán, J., et al. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics, 138, 024321.[4]

-

Indole-2-Carboxylic Acid Synthesis & Properties: Pelkey, E. T., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. Chemical Biology & Drug Design.

-

Electrophilic Substitution of Alkoxyindoles: Lynes, H., et al. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles.[5][6] Beilstein Journal of Organic Chemistry.

-

General Reactivity of Indoles: Sundberg, R. J. (1996). Indoles.[2][7][8][3][4][9][10][11][12] Academic Press. (Foundational text on indole reactivity patterns including acid sensitivity).

Sources

- 1. Exposome-Explorer - Indole-2-carboxylic acid (Compound) [exposome-explorer.iarc.fr]

- 2. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Indole-2-carboxylic acid | 1477-50-5 | Benchchem [benchchem.com]

- 11. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Synthesis of 6-Ethoxy-1H-indole-2-carboxylic Acid

Executive Summary

6-Ethoxy-1H-indole-2-carboxylic acid is a critical pharmacophore in drug discovery, particularly as a scaffold for NMDA receptor antagonists (glycine site) and kinase inhibitors. Its structural integrity relies on the precise placement of the ethoxy substituent at the C6 position and the carboxylic acid at C2.

This guide evaluates and details the most robust synthetic pathways for this target. While the Fischer Indole Synthesis is ubiquitous, it is often unsuitable for this specific isomer due to regioselectivity challenges (yielding mixtures of 4- and 6-ethoxy isomers). Therefore, this whitepaper establishes the Reissert Indole Synthesis as the primary "Gold Standard" protocol for its unambiguous regiocontrol and scalability. The Hemetsberger-Knittel reaction is presented as a convergent secondary route for flow-chemistry applications.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two distinct pathways.[1] The choice depends on the availability of precursors: substituted nitrotoluenes (Reissert) versus substituted benzaldehydes (Hemetsberger).

Figure 1: Retrosynthetic tree illustrating the two primary disconnections. Route A is preferred for batch scalability; Route B is preferred for convergent synthesis.

Primary Protocol: The Reissert Indole Synthesis[2][3]

The Reissert method is the superior choice for synthesizing 6-substituted indole-2-carboxylic acids because the cyclization occurs specifically between the methyl group and the nitro group of the starting toluene. This guarantees the 6-ethoxy isomer without the need for difficult chromatographic separation of regioisomers.

Reaction Scheme & Mechanism[2][4][5][6][7][8][9]

The synthesis proceeds in three stages:

-

Condensation: Base-catalyzed reaction of 4-ethoxy-2-nitrotoluene with diethyl oxalate.

-

Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the

-keto ester to close the pyrrole ring. -

Saponification: Hydrolysis of the ethyl ester to the free acid.

Figure 2: The Reissert workflow. Note that Potassium Ethoxide (KOEt) is specified over Sodium Ethoxide for higher yields in the condensation step.

Detailed Experimental Protocol

Step 1: Condensation to Pyruvate

Reagents:

-

4-Ethoxy-2-nitrotoluene (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Potassium ethoxide (1.2 eq, freshly prepared or commercial solution)

-

Solvent: Anhydrous Ethanol or Diethyl Ether

Procedure:

-

Charge a flame-dried reaction vessel with anhydrous ethanol and dissolve potassium metal (carefully) to generate KOEt, or use a commercial 24% solution.

-

Add diethyl oxalate to the base solution at 0°C.

-

Add 4-ethoxy-2-nitrotoluene dropwise. The solution will typically turn deep red (formation of the nitrophenylpyruvate enolate).

-

Warm to room temperature and stir for 16–24 hours.

-

Workup: The potassium salt of the pyruvate often precipitates. Filter the red solid. If no precipitate, evaporate solvent, suspend residue in non-polar solvent (hexane/ether), and filter the salt.

-

Free Acid Generation: Suspend the salt in dilute acetic acid to liberate the ethyl (4-ethoxy-2-nitrophenyl)pyruvate.

Step 2: Reductive Cyclization

Reagents:

-

Crude Pyruvate from Step 1

-

Zinc Dust (excess, ~4-5 eq)

-

Glacial Acetic Acid (Solvent/Proton source)

Procedure:

-

Dissolve the pyruvate in glacial acetic acid (0.1 M concentration).

-

Add Zinc dust in portions (exothermic reaction; maintain temperature <60°C).

-

Heat to 80°C for 2 hours. The red color of the pyruvate will fade to yellow/brown.

-

Mechanistic Insight: The nitro group reduces to an amine (

) and immediately condenses with the adjacent ketone carbonyl to form the indole ring. -

Workup: Filter off Zinc residues. Pour filtrate into ice water. The ester product (Ethyl 6-ethoxyindole-2-carboxylate) usually precipitates. Recrystallize from Ethanol/Water.

Step 3: Saponification

Reagents:

-

Ethyl 6-ethoxyindole-2-carboxylate

-

NaOH (2M aqueous)

-

Ethanol[2]

Procedure:

-

Reflux the ester in Ethanol/NaOH (1:1 v/v) for 1 hour.

-

Cool and acidify with HCl to pH 2.

-

Collect the white precipitate (Target Acid) by filtration.

Secondary Protocol: Hemetsberger-Knittel Synthesis[11]

This route is ideal if 4-ethoxybenzaldehyde is the available precursor. It is highly convergent but requires handling azides.

Reaction Logic:

-

Condensation: 4-Ethoxybenzaldehyde + Ethyl azidoacetate

Ethyl -

Thermolysis: Reflux in Xylene (or Toluene). The azide decomposes to a nitrene, which inserts into the aromatic C-H bond to close the indole ring.

Technical Note: This reaction is highly amenable to Continuous Flow Chemistry . Pumping the azide intermediate through a heated coil (140°C) minimizes the safety risk of handling bulk quantities of potentially explosive azides.

Technical Insight: Why Avoid the Fischer Synthesis?

While the Fischer Indole Synthesis is the most common method for indoles, it is not recommended for 6-ethoxyindole-2-carboxylic acid unless specific directing groups are used.

The Regioselectivity Problem: Reacting (3-ethoxyphenyl)hydrazine with ethyl pyruvate results in hydrazone formation. During the sigmatropic rearrangement, the cyclization can occur at two positions on the benzene ring:

-

Para to the ethoxy group: Yields the 6-ethoxy isomer (Target).

-

Ortho to the ethoxy group: Yields the 4-ethoxy isomer (Impurity).

Empirical data suggests that electron-donating groups (like ethoxy) at the meta-position of the hydrazine often lead to significant mixtures (approx. 50:50 to 60:40 ratios), making purification yield-limiting.

Analytical Profile (Self-Validation)

To validate the synthesis, the following NMR signals confirm the structure of this compound:

| Proton (H) | Approx. Shift (ppm, DMSO-d6) | Multiplicity | Assignment Confirmation |

| NH | 11.5 - 11.8 | Broad Singlet | Indole N-H |

| COOH | 12.5 - 13.0 | Broad Singlet | Carboxylic Acid |

| H-3 | 7.05 | Singlet | Characteristic C3-H of 2-carboxy indole |

| H-4 | 7.45 | Doublet (J~8.5Hz) | Ortho coupling to H-5 |

| H-7 | 6.85 | Doublet (J~2.0Hz) | Meta coupling (distinctive for 6-sub) |

| H-5 | 6.70 | Doublet of Doublets | Coupling to H-4 and H-7 |

| Ethoxy | 4.05 (q), 1.35 (t) | Quartet, Triplet | Distinctive ethoxy chain |

References

-

Reissert Indole Synthesis (Original & Review)

-

Hemetsberger-Knittel Reaction

-

Hemetsberger, H., & Knittel, D. (1972).

-Azidozimtsäureestern." Monatshefte für Chemie.

-

-

Fischer Indole Regioselectivity

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International. (Discussion on meta-substituted hydrazines).

-

Sources

- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Pharmacophore of Indole-2-Carboxylic Acids: A Technical Guide to Biological Activity and Synthesis

Executive Summary

The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as a bioisostere for the glycine carboxylate moiety in neuroreceptors and as a metal-chelating pharmacophore in metalloenzymes. Unlike the more ubiquitous indole-3-acetic acid derivatives (auxins/NSAIDs), the C2-positioned carboxylic acid provides a unique vector for hydrogen bonding and electrostatic interactions.

This guide analyzes the biological activity of substituted I2CAs, focusing on three primary domains: NMDA receptor antagonism (Glycine site) , HIV-1 Integrase inhibition , and Aldose Reductase inhibition . It provides validated synthetic protocols and structure-activity relationship (SAR) maps to support lead optimization.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The biological versatility of I2CA stems from its electronic distribution. The C2-carboxylic acid is conjugated with the indole nitrogen lone pair, increasing the acidity of the NH proton and creating a planar, electron-rich system capable of

Core SAR Principles

-

The C2-Carboxylate (Critical): Essential for activity in NMDA glycine site antagonism and HIV integrase inhibition. Conversion to esters or amides generally abolishes activity unless they act as prodrugs.

-

The C3-Position (Modulator):

-

The Benzenoid Ring (C4-C7): Halogenation (Cl, F) at C5 or C6 typically improves metabolic stability and membrane permeability. In aldose reductase inhibitors, lipophilic substitutions here target the specificity pocket.

Figure 1: Structure-Activity Relationship (SAR) map of Indole-2-Carboxylic Acid derivatives across major biological targets.

Key Biological Activities[5]

A. Neuropharmacology: NMDA Receptor Antagonism

Substituted I2CAs are potent, competitive antagonists at the strychnine-insensitive glycine binding site (GlyB) of the

-